Metamizil

Description

Historical and Current Research Significance of Metamizil

Historically, this compound gained significance as a potent analgesic and antipyretic wikipedia.orgresearchgate.net. Its water-soluble nature made it suitable for various administration routes, contributing to its widespread use scirp.org. However, research in the mid-20th century raised concerns, leading to its withdrawal from some markets researchgate.net. This spurred further research to better understand its effects and the associated risks researchgate.netpeerw.org.

Currently, research on this compound focuses on several key areas:

Elucidating its precise mechanism of action: Despite decades of use, the exact pathways through which this compound exerts its effects are still being investigated. Studies explore its interaction with cyclooxygenase (COX) enzymes, particularly COX-1, COX-2, and potentially COX-3, as well as its influence on the opioidergic and cannabinoid systems wikipedia.orgnih.govviamedica.pl.

Exploring its effects in various biological systems and models: Studies utilize in vitro and in vivo models to understand this compound's effects on specific enzymes, cellular processes, and physiological responses pan.plresearchgate.netnih.govfrontiersin.org. This includes research on its impact on prostaglandin (B15479496) synthesis, smooth muscle relaxation, and potential interactions with other compounds pan.plnih.govfrontiersin.orgnih.gov.

Scope of Academic Inquiry for this compound

The academic inquiry into this compound is broad and multidisciplinary, encompassing:

Chemical Synthesis and Analysis: Research into efficient synthesis routes and analytical methods for this compound and its metabolites.

Pharmacology and Molecular Mechanisms: Detailed studies on how this compound and its metabolites interact with biological targets at a molecular level, including enzyme kinetics and receptor binding drugbank.comnih.govnih.gov.

In Vitro and In Vivo Studies: Investigations using cell cultures, isolated tissues, and animal models to evaluate specific pharmacological effects, such as antinociception, antipyresis, and spasmolysis, and to explore underlying mechanisms pan.plresearchgate.netnih.govfrontiersin.orgciencialatina.org.

Metabolism and Pharmacokinetics: Research into the absorption, distribution, metabolism, and excretion of this compound and its metabolites in different species geneesmiddeleninformatiebank.nlplos.org.

Drug Interactions: Studies examining how this compound interacts with other drugs at a pharmacokinetic and pharmacodynamic level geneesmiddeleninformatiebank.nl.

Detailed research findings often involve quantitative data from experimental studies. While clinical trial data are outside the scope, findings from in vitro and animal studies contribute significantly to the academic understanding of this compound.

| Study Type | Enzyme/Target | This compound/Metabolite | IC50 or Ki Value (approximate) | Model System | Source |

| In Vitro Enzyme Inhibition | Purified Cyclooxygenase-1 (COX-1) | This compound | ~150 µg/ml | Purified enzyme | nih.gov |

| In Vitro Enzyme Inhibition | Purified Cyclooxygenase-2 (COX-2) | This compound | ~150 µg/ml | Purified enzyme | nih.gov |

| In Vitro Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | This compound | 12 - 21 µg/ml | Activated murine macrophages, human leukocytes | nih.gov |

| In Vitro Enzyme Inhibition | Glucose 6-phosphate dehydrogenase (G6PD) | This compound | Ki: 6.35 x 10-3 M, I50: 17 mM | Purified human erythrocyte enzyme | nih.gov |

| In Vivo Enzyme Inhibition | Glucose 6-phosphate dehydrogenase (G6PD) | This compound | ~40% inhibition (at 200 mg/kg) | Rat erythrocytes | nih.gov |

Note: The values in this table are approximate and derived from the provided search snippets. Specific experimental conditions and methodologies can influence these values. This table is intended to be displayed as an interactive data table.

Research also delves into the effects of this compound's active metabolites. For instance, studies suggest that MAA and AA contribute to the analgesic effects through different mechanisms, with MAA potentially acting via cGMP activation and ATP-sensitive potassium channel opening, while AA might be associated with CB1 receptor activation drugbank.com. In vitro studies have also investigated the interference of this compound with common laboratory measurements like glucose, urea, and creatinine, highlighting its potential impact in a research setting when analyzing biological samples researchgate.net.

The scope of academic inquiry is further shaped by regional differences in this compound's availability and use, which can influence the focus of research in different parts of the world ciencialatina.orgresearchgate.netpeerw.org.

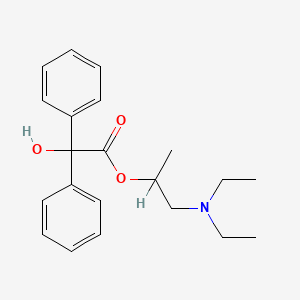

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(diethylamino)propan-2-yl 2-hydroxy-2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c1-4-22(5-2)16-17(3)25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,24H,4-5,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLYTFJMPQZTRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(C)OC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10503-18-1 (hydrochloride) | |

| Record name | Metamizil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50972485 | |

| Record name | 1-(Diethylamino)propan-2-yl hydroxy(diphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57-36-3 | |

| Record name | Benzeneacetic acid, α-hydroxy-α-phenyl-, 2-(diethylamino)-1-methylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metamizil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Diethylamino)propan-2-yl hydroxy(diphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Pharmacology of Metamizil

Elucidation of Pharmacodynamic Mechanisms of Metamizil

The pharmacodynamic profile of metamizole (B1201355) and its active metabolites involves modulation of several key physiological systems and signaling pathways.

Cyclooxygenase Isoform Modulation by this compound and its Metabolites (COX-1, COX-2, COX-3)

While initially considered a non-steroidal anti-inflammatory drug (NSAID), metamizole's interaction with cyclooxygenase (COX) enzymes differs from that of classical NSAIDs efsm.onlinemdpi.comefsm.online. Metamizole and its active metabolites, particularly MAA and AA, are known to inhibit prostaglandin (B15479496) (PG) synthesis by acting on COX enzymes efsm.onlinetandfonline.comefsm.online. However, their inhibitory effect on COX-1 and COX-2 is generally considered weak compared to classic NSAIDs efsm.onlineefsm.online. This weak inhibition of peripheral COX enzymes may contribute to metamizole's favorable gastrointestinal safety profile and minimal effects on platelet aggregation efsm.onlinefrontiersin.orgefsm.online.

Research suggests that metamizole may exert its analgesic and antipyretic effects, at least in part, through inhibition of central cyclooxygenase-3 (COX-3) frontiersin.orgmdpi.comresearchgate.netpatsnap.com. COX-3 is an isoform of COX found primarily in the central nervous system (CNS) and is involved in the synthesis of prostaglandins (B1171923) that play a role in pain and fever wikipedia.orgpatsnap.com. MAA is reported to be significantly more active than metamizole itself as a COX inhibitor, although AA is less active than the parent drug tandfonline.comresearchgate.net. Despite evidence of COX inhibition, some studies suggest that the analgesic effect of metamizole is not solely dependent on its ability to inhibit prostaglandins mdpi.comtandfonline.com. Furthermore, metamizole metabolites may directly impede hyperalgesia induced by prostaglandin E2 (PGE2) through a COX-independent mechanism mdpi.com.

Data regarding the COX inhibitory potency of metamizole and its metabolites can be variable across studies. Some findings indicate that MAA is approximately 50 times more active than metamizole as a COX inhibitor researchgate.netplos.org.

Endogenous Opioidergic System Interactions of this compound and its Metabolites

Interactions with the endogenous opioidergic system are proposed as another significant mechanism contributing to metamizole's analgesic properties efsm.onlinefrontiersin.orgmdpi.comresearchgate.netpatsnap.com. Evidence suggests that metamizole and its metabolites can activate or facilitate endogenous opioidergic circuits, particularly within the descending pain control system researchgate.netnih.gov. Studies in rats have shown that the antinociceptive effect of metamizole can be blocked by naloxone (B1662785), a non-selective opioid receptor antagonist, administered systemically or directly into brain regions involved in pain modulation, such as the periaqueductal gray (PAG) and nucleus raphe magnus (NRM), as well as the spinal cord researchgate.netnih.gov. This indicates the involvement of endogenous opioids in metamizole-induced analgesia frontiersin.orgresearchgate.net.

While metamizole appears to stimulate the release of endogenous opioids, it is not thought to directly activate opioid receptors (μ, κ, δ) researchgate.net. The anti-hyperalgesic effect of the metabolite MAA has been reported to rely on κ-opioid receptor activation, functioning similarly to a morphine-like drug mdpi.comresearchgate.net. Repeated administration of metamizole into the PAG has been shown to induce tolerance and cross-tolerance to morphine, further supporting the involvement of opioidergic mechanisms researchgate.net.

Endocannabinoid System Modulation by this compound and its Metabolites

Modulation of the endocannabinoid system (ECS) is also implicated in the analgesic effects of metamizole and its metabolites efsm.onlinefrontiersin.orgmdpi.comresearchgate.netresearchgate.net. The ECS plays a crucial role in regulating pain sensation pan.plmdpi.com. Metamizole is thought to activate the cannabinoid type 1 (CB1) receptor, which can enhance the descending pain inhibitory pathway efsm.onlineefsm.online. The metabolite AA has been specifically associated with the activation of the CB1 receptor drugbank.comnih.gov.

Novel arachidonoyl amides of the major metamizole metabolites, MAA and AA, have been identified and shown to interact with cannabinoid receptors (CB1 and CB2) in vitro, suggesting a potential role of the ECS in metamizole's effects researchgate.netebi.ac.uknih.gov. These arachidonoyl metabolites were found to bind to cannabinoid receptors at low micromolar concentrations nih.gov. Studies using CB1 receptor antagonists, such as AM251, have demonstrated a reduction in the antinociceptive effect of metamizole, particularly in brain regions like the PAG and rostral ventromedial medulla (RVM), which are involved in descending pain modulation researchgate.net. This suggests that endocannabinoids and CB1 receptors contribute to metamizole's antinociceptive effects researchgate.net.

Inhibition of prostaglandin synthesis by metamizole may also indirectly influence the ECS by increasing the availability of arachidonic acid, a precursor for endocannabinoid synthesis mdpi.comtandfonline.com.

Nitric Oxide (NO) Signaling Pathway Involvement by this compound

Involvement of the nitric oxide (NO) signaling pathway has been proposed as another mechanism contributing to metamizole's effects, particularly its antinociceptive action wikipedia.orgmdpi.comresearchgate.netresearchgate.net. Metamizole is suggested to directly block nociceptor sensitization through the activation of the NO signaling pathway mdpi.comresearchgate.netencyclopedia.pub. This may involve the activation of the L-arginine/NO/cGMP/K+ channel pathway in both the periphery and the spinal cord mdpi.comresearchgate.net.

Research suggests that metamizole promotes the engagement of the PI3Kγ/AKT/nNOS/cGMP pathway, which could lead to hyperpolarization of primary sensory neuron terminals and decreased neuronal excitability researchgate.netnih.gov. The activation of the PI3Kγ/AKT signaling pathway by metamizole may potentially occur through the agonism of opioid receptors researchgate.net.

Ion Channel and Receptor Interactions of this compound (e.g., ATP-sensitive Potassium Channels, N-methyl D-aspartic acid receptors)

Metamizole and its metabolites have been shown to interact with various ion channels and receptors. The anti-hyperalgesic effect of MAA is suggested to be mediated, in part, by the opening of ATP-sensitive potassium (KATP) channels drugbank.comnih.govresearchgate.net. This opening of KATP channels can lead to cellular hyperpolarization, reducing neuronal excitability and contributing to analgesia drugbank.com.

Interactions with glutamate (B1630785) systems, including N-methyl D-aspartic acid (NMDA) receptors, have also been considered frontiersin.org. While the precise nature of the interaction with NMDA receptors is not as extensively characterized as other mechanisms, it is an area of ongoing investigation into metamizole's complex pharmacodynamics frontiersin.org.

G Protein-Coupled Receptor (GPCR) Signaling and Intracellular Calcium Dynamics Modulated by this compound

Metamizole has been shown to modulate G Protein-Coupled Receptor (GPCR) signaling and intracellular calcium dynamics mdpi.comdrugbank.com. Studies on isolated smooth muscle have indicated that metamizole can induce relaxation of GPCR-mediated contractions mdpi.com. This effect may involve the inhibition of inositol (B14025) phosphate (B84403) (IP)-mediated calcium release from intracellular stores, leading to a reduction in ATP-triggered intracellular free calcium levels mdpi.com.

Functional assays have demonstrated that certain compounds related to metamizole, such as metamorphine (a morphine-metamizole adduct), can activate both G-protein and β-arrestin pathways, which are downstream signaling cascades of GPCRs uni-freiburg.deacs.org. While this specific adduct is not metamizole itself, these findings highlight the potential for metamizole-related compounds to influence GPCR signaling uni-freiburg.deacs.org. The spasmolytic effect of metamizole is associated with the inhibited release of intracellular Ca2+ as a result of reduced synthesis of inositol phosphate researchgate.netpan.pl.

Data Tables

Based on the search results, a summary of the key pharmacodynamic mechanisms and the metabolites involved can be presented in a table.

| Pharmacodynamic Mechanism | Involved Metabolites (Primary) | Key Findings |

| Cyclooxygenase Inhibition (COX-1, COX-2, COX-3) | MAA, AA | Weak inhibition of COX-1 and COX-2; potential inhibition of central COX-3; MAA more active COX inhibitor than metamizole. efsm.onlinemdpi.comresearchgate.nettandfonline.comresearchgate.netplos.orgefsm.onlinepatsnap.com |

| Endogenous Opioidergic System Interaction | MAA | Activates/facilitates opioidergic circuits; MAA effect relies on κ-opioid receptor activation; blocked by naloxone. efsm.onlinefrontiersin.orgmdpi.comresearchgate.netpatsnap.comresearchgate.netnih.govresearchgate.net |

| Endocannabinoid System Modulation | AA, Arachidonoyl-MAA, Arachidonoyl-AA | Activation of CB1 receptor (AA); interaction of arachidonoyl metabolites with CB1/CB2; blocked by CB1 antagonists. efsm.onlinefrontiersin.orgmdpi.comdrugbank.comresearchgate.netefsm.onlineresearchgate.netnih.govebi.ac.uknih.govresearchgate.net |

| Nitric Oxide (NO) Signaling Pathway | Metamizole | Direct blockade of nociceptor sensitization; involves L-arginine/NO/cGMP/K+ pathway; potential PI3Kγ/AKT/nNOS/cGMP pathway involvement. wikipedia.orgmdpi.comresearchgate.netresearchgate.netencyclopedia.pub |

| Ion Channel and Receptor Interactions | MAA | Opening of ATP-sensitive potassium channels (MAA); potential interaction with NMDA receptors. frontiersin.orgdrugbank.comresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net |

| GPCR Signaling and Intracellular Calcium | Metamizole | Modulation of GPCR-mediated contractions; inhibition of IP-mediated calcium release. mdpi.comresearchgate.netpan.pl |

Detailed Research Findings

Detailed research findings supporting these mechanisms include:

Studies demonstrating that while metamizole and its metabolites inhibit COX activity in vitro, they may redirect prostaglandin synthesis rather than solely binding to the active site like classical COX inhibitors. mdpi.comtandfonline.com

Evidence from animal models where the antinociceptive effects of metamizole are reversed by the administration of opioid receptor antagonists like naloxone, indicating the involvement of endogenous opioid pathways. frontiersin.orgresearchgate.netnih.gov

Identification and characterization of arachidonoyl metabolites of MAA and AA that show binding affinity and activity at cannabinoid receptors, providing a link between metamizole and the endocannabinoid system. researchgate.netebi.ac.uknih.gov

Investigations into the NO signaling pathway showing that metamizole can directly influence nociceptor sensitization, potentially through specific intracellular cascades like the PI3Kγ/AKT pathway. mdpi.comresearchgate.netencyclopedia.pubnih.gov

Electrophysiological studies demonstrating the effects of metamizole metabolites, such as MAA, on ion channels like ATP-sensitive potassium channels, contributing to their analgesic action. drugbank.comnih.govresearchgate.net

Pharmacological experiments on smooth muscle preparations illustrating metamizole's ability to modulate GPCR-mediated responses and intracellular calcium levels, explaining its spasmolytic properties. mdpi.comresearchgate.netpan.pl

These findings highlight the multi-modal nature of metamizole's pharmacological actions, involving a combination of COX-dependent and independent mechanisms, as well as interactions with the opioidergic, endocannabinoid, NO, and ion channel systems.

Central Nervous System (CNS) Pathway Modulation by this compound (Periaqueductal Grey Matter-Rostral Ventromedial Medulla (PAG-RVM) Axis)

This compound has been shown to exert analgesic effects through modulation of descending pain inhibitory pathways originating in the central nervous system, specifically involving the periaqueductal grey matter (PAG) and the rostral ventromedial medulla (RVM). mdpi.comciencialatina.orgscilit.com This action is a significant departure from the primary peripheral mechanisms of classic NSAIDs.

Studies in rats have demonstrated that microinjection of this compound into the PAG can attenuate neuronal hyperexcitability induced by inflammation. nih.gov This antinociceptive effect appears to involve the activation or facilitation of endogenous opioidergic circuits, as it can be blocked by the administration of naloxone in the PAG, RVM, or spinal cord. mdpi.comciencialatina.orgresearchgate.net This suggests that this compound's action in the PAG triggers descending inhibition of spinal nociceptive transmission, engaging endogenous opioid systems. nih.govresearchgate.net

Furthermore, research indicates that endocannabinoids and their CB1 receptors in the PAG and RVM also contribute to the antinociceptive effects of this compound. mdpi.comnih.govpan.plresearchgate.net Microinjection of a CB1 receptor antagonist into the PAG or RVM has been shown to reduce the analgesic effect of this compound. mdpi.comnih.govpan.plresearchgate.net This highlights a potential interaction between the cannabinoid and opioid systems in mediating this compound's central analgesic effects within the PAG-RVM axis. pan.plresearchgate.net

The PAG exerts its antinociceptive functions largely through neurons in the RVM, which include pain-facilitating on-cells and pain-inhibiting off-cells. scilit.comucv.ve this compound microinjected into the PAG has been shown to depress on-cells and activate off-cells, thereby inhibiting nociception. scilit.comucv.ve This modulation of RVM neuronal activity is considered a plausible mechanism for the observed antinociceptive effect. scilit.com

Repeated administration of this compound into the PAG can lead to tolerance, similar to that observed with opiates. mdpi.comresearchgate.netucv.ve This tolerance appears to involve a failure of RVM on- and off-cells to appropriately modulate nociception in response to this compound. ucv.ve Cross-tolerance between this compound and morphine microinjected into the PAG has also been observed, further emphasizing the shared pathways involved in their central analgesic actions. mdpi.comresearchgate.netucv.ve

Investigations into Other Biological Targets and Pathways of this compound

Beyond its influence on the central pain pathways, investigations have explored other potential biological targets and pathways modulated by this compound.

Glucose-6-Phosphate Dehydrogenase (G6PD) Enzyme Inhibition by this compound

This compound has been shown to inhibit the activity of the enzyme glucose-6-phosphate dehydrogenase (G6PD) in both in vitro and in vivo studies. researchgate.netgeneesmiddeleninformatiebank.nlnih.gov G6PD is a key enzyme in the pentose (B10789219) phosphate pathway, essential for the production of NADPH, which plays a crucial role in protecting red blood cells from oxidative damage. researchgate.nettandfonline.com

In vitro studies using purified human erythrocyte G6PD have determined inhibition constants () and half-maximal inhibitory concentration (IC) values for this compound. researchgate.netnih.gov For instance, one study reported a value of 6.35 x 10 M and an IC value of 17 mM for this compound, with an uncompetitive inhibition type. researchgate.netnih.gov

In vivo studies in rats have also demonstrated a significant inhibitory effect of this compound on erythrocyte G6PD activity. researchgate.netnih.gov For example, administration of 200 mg/kg this compound inhibited enzyme activity by 40% within the first 1.5 hours. researchgate.netnih.gov

The inhibition of G6PD activity by this compound suggests that caution may be warranted when administering the drug to individuals with pre-existing severe G6PD deficiency. geneesmiddeleninformatiebank.nl

Interactions of this compound with Growth Factor Receptors (e.g., Vascular Endothelial Growth Factor Receptor 2 (VEGFR2))

Investigations have explored potential interactions between this compound and growth factor receptors, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). VEGFR2 is a key receptor involved in angiogenesis, a process crucial for tumor growth and metastasis. wcrj.netresearchgate.net

Molecular docking studies have suggested that this compound sodium can interact with VEGFR2, albeit at low rates. wcrj.netresearchgate.netresearchgate.net One study reported an estimated free binding energy of -4.60 kcal/mol between this compound and VEGFR2. researchgate.net While this suggests a potential interaction site, the clinical significance of this interaction in the context of angiogenesis and tumor progression requires further investigation, particularly through in vivo experiments examining the long-term effects of this compound. researchgate.net

Despite the suggested interaction with VEGFR2, in vitro studies evaluating the effect of this compound on pro-angiogenic factor levels in cell culture media have not found a statistically significant effect. wcrj.netresearchgate.netresearchgate.net This suggests that while a molecular interaction might occur, it may not translate into a significant modulation of secreted pro-angiogenic factors under the tested conditions.

Anti-proliferative and Pro-apoptotic Cellular Effects of this compound (e.g., in carcinoma cell lines, Hippo signaling pathway)

This compound and its metabolites have been investigated for their potential anti-proliferative and pro-apoptotic effects in various carcinoma cell lines. Research indicates that this compound can influence cell viability and induce apoptosis in a dose- and time-dependent manner in certain cancer cell lines. mdpi.comtandfonline.comresearchgate.netiiarjournals.org

Studies have shown that this compound can significantly reduce cell proliferation and induce apoptosis in pancreatic cancer cells. mdpi.comtandfonline.comnih.govresearchgate.net In colon carcinoma cell lines (SW 480 and HT 29), this compound, both alone and in combination with paracetamol, has been shown to increase apoptosis. mdpi.comtandfonline.comiiarjournals.orgiiarjournals.org this compound has also demonstrated the ability to reduce the growth of a human lung cancer cell line in a dose-dependent manner. mdpi.comtandfonline.com

The cytotoxic effects of this compound and its metabolites, 4-AA and 4-MAA, have been observed in liver cell lines, with higher concentrations leading to decreased cell viability and increased apoptosis. mdpi.comresearchgate.net Flow cytometric analysis has confirmed the induction of early and late apoptosis by this compound and its metabolites in these cells. mdpi.com

This compound has also been shown to induce cell death via the apoptotic pathway in human cervical cancer cells (HeLa), human colorectal adenocarcinoma cells (HT-29), and human breast adenocarcinoma cells (MCF-7). tandfonline.comresearchgate.net These studies have reported a concentration- and time-dependent anti-proliferative effect, with significant decreases in cell viability at concentrations above certain thresholds. tandfonline.comresearchgate.net Morphological changes typical of apoptotic cell death, such as aggregated chromatin and fragmented nuclei, have been observed. tandfonline.com

While some studies suggest anti-proliferative and pro-apoptotic effects, others indicate potential cytoprotective or anti-apoptotic effects of this compound at lower concentrations, particularly in combination with other therapeutic agents. mdpi.com For instance, at certain concentrations, this compound has been shown to abolish the pro-apoptotic effect of risedronate sodium in osteosarcoma cell lines. mdpi.com This suggests a complex concentration-dependent effect on cell fate.

The involvement of the Hippo signaling pathway in this compound's effects on cancer cells was mentioned in the initial prompt's source list, but the search results did not provide specific details on this interaction. Therefore, content on this specific pathway cannot be generated based on the provided search results.

Platelet Aggregation Modulation Mechanisms by this compound

The effects of this compound on platelet aggregation have been investigated, and the findings suggest a complex interaction, particularly in the context of co-administration with aspirin (B1665792). While some sources indicate that this compound has weak or missing effects on thrombocyte aggregation compared to classic NSAIDs due to weak COX-1 and COX-2 inhibition, other studies highlight its potential to modulate platelet function. efsm.onlineefsm.online

This compound's inhibitory effect on in vitro platelet aggregation induced by various agonists like ADP, collagen, epinephrine, and arachidonic acid has been recognized and demonstrated to be dose-dependent. geneesmiddeleninformatiebank.nlmdpi.com This suggests a mechanism beyond simple COX inhibition, as its inhibition of COX-1 and COX-2 is considered weak. efsm.onlineefsm.online

Crucially, studies have indicated that this compound can interfere with the antiplatelet effect of aspirin. mdpi.comnih.govwikipedia.orgjacc.orgahajournals.org This interaction is thought to occur due to steric hindrance at the active aspirin binding site of COX-1 by this compound, which can prevent aspirin from effectively inhibiting COX-1. wikipedia.org In vitro measurements have confirmed that this compound can dramatically reduce the inhibition of platelet thromboxane (B8750289) synthesis by aspirin. nih.gov

Clinical studies in patients receiving low-dose aspirin have shown that co-administration of this compound can blunt platelet inhibition by aspirin in a significant proportion of individuals. nih.govjacc.orgahajournals.org This can result in higher levels of platelet thromboxane synthesis compared to patients receiving aspirin alone. nih.gov

Metabolic Transformations and Enzymatic Biotransformation of Metamizil

Non-Enzymatic Hydrolysis and Prodrug Conversion of Metamizole (B1201355)

Metamizole is not detected in serum or urine after oral administration because it is a prodrug that rapidly undergoes non-enzymatic hydrolysis in the gastrointestinal tract. researchgate.netnih.govnih.gov This initial conversion step yields the primary active metabolite, 4-methyl-amino-antipyrine (MAA). nih.govdrugbank.com Following intravenous administration, this conversion occurs in the liver. nih.gov The bioavailability of MAA after oral intake is high, approximately 85%. nih.gov

Identification of Active and Inactive Metabolites of Metamizole

Following its formation, 4-methyl-amino-antipyrine (MAA) is further metabolized into several other compounds. researchgate.net The primary metabolic pathways for MAA involve N-demethylation to form a second active metabolite, 4-amino-antipyrine (AA), and oxidation to produce the inactive metabolite 4-formyl-amino-antipyrine (FAA). researchgate.netdrugbank.comresearchgate.net The metabolite AA can then be acetylated by N-acetyl-transferase to form the inactive 4-acetyl-amino-antipyrine (AAA). researchgate.netdrugbank.com

Recent research has also identified two additional bioactive metabolites: arachidonoyl-4-methylaminoantipyrine (ARA-4-MAA) and arachidonoyl-4-aminoantipyrine (ARA-4-AA), which are the arachidonoyl amides of MAA and AA, respectively. nih.govresearchgate.net These metabolites are thought to contribute to the analgesic effects of metamizole through interaction with the endocannabinoid system. nih.govtandfonline.com

The primary active metabolites responsible for the therapeutic effects of metamizole are MAA and AA. researchgate.netmdpi.com FAA and AAA are considered inactive. researchgate.nettandfonline.com

Metabolites of Metamizole

| Metabolite | Abbreviation | Activity |

|---|---|---|

| 4-methyl-amino-antipyrine | MAA | Active |

| 4-amino-antipyrine | AA | Active |

| 4-formyl-amino-antipyrine | FAA | Inactive |

| 4-acetyl-amino-antipyrine | AAA | Inactive |

| Arachidonoyl-4-methylaminoantipyrine | ARA-4-MAA | Active |

Cytochrome P450 (CYP) Mediated Biotransformations of Metamizole and its Metabolites

The subsequent metabolism of metamizole's primary active metabolite, MAA, is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov

Multiple CYP isoforms are involved in the biotransformation of MAA. In vitro studies using human liver microsomes and recombinant CYP isoforms have identified CYP1A2 as the most important enzyme for the N-demethylation of MAA to AA and the formation of FAA. nih.gov Other contributing isoforms to the N-demethylation process include CYP2C19 and CYP2D6. nih.gov Additionally, CYP2B6, CYP2C8, CYP2C9, and CYP3A4 have been identified as major contributors to MAA demethylation. drugbank.comnih.gov

Studies investigating the kinetics of MAA demethylation by human myeloperoxidase (MPO), another enzyme capable of this reaction, have found the process to be saturable with a Michaelis constant (Km) of 22.5 μM and a maximal velocity (Vmax) of 14 nmol/min/mg protein. nih.gov

Metamizole and its metabolites can significantly regulate the activity of various CYP enzymes. It has been shown to be a broad CYP inducer. nih.gov Clinical studies have demonstrated that metamizole moderately induces CYP2B6 and CYP3A4, and weakly induces CYP2C9 and CYP2C19. nih.govresearchgate.net Conversely, it weakly inhibits the activity of CYP1A2. nih.govresearchgate.net

Effect of Metamizole on CYP Isoform Activity

| CYP Isoform | Effect |

|---|---|

| CYP1A2 | Weak Inhibition |

| CYP2B6 | Moderate Induction |

| CYP2C9 | Weak Induction |

| CYP2C19 | Moderate Induction |

| CYP2D6 | No Alteration |

The induction of CYP enzymes by metamizole is mediated through nuclear receptors. nih.gov Research using HepaRG cells with stable knockouts of the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR) has demonstrated that the induction of CYPs by the primary metabolite 4-MAA is dependent on CAR, not PXR. nih.govresearchgate.netnih.gov However, some studies using reporter gene assays have suggested that metamizole does not act as a direct ligand for either PXR or CAR, indicating a possible phenobarbital-like mechanism of induction. clinpgx.orgdrugbank.com

Synthetic Chemistry and Structural Modifications of Metamizil

Academic Synthetic Methodologies for Metamizil

Metamizole (B1201355), also known as dipyrone, was first synthesized in 1920 by the German company Hoechst AG. wikipedia.orgtandfonline.com Its synthesis represents a modification of the antipyrine (B355649) (phenazone) scaffold, a core structure discovered by Ludwig Knorr in the 1880s. wikipedia.org The development pathway began with antipyrine, from which aminopyrine (B3395922) was derived in 1893. Subsequently, chemists at Hoechst created melubrine (sodium antipyrine aminomethanesulfonate), and finally, Metamizole was synthesized as a methyl derivative of melubrine. wikipedia.org

Metamizole is chemically designated as the sodium salt of [(1,5-dimethyl-3-oxo-2-phenylpyrazolin-4-yl)methylamino]methanesulfonate. researchgate.net While detailed industrial synthesis routes are often proprietary, academic approaches highlight key chemical transformations. A crucial step in its synthesis involves the modification of the 4-aminoantipyrine (B1666024) (4-AA) structure.

Metamizole itself is a prodrug that is not stable in aqueous or acidic environments. In the gastrointestinal tract, it undergoes non-enzymatic hydrolysis to its primary active metabolite, 4-methylaminoantipyrine (4-MAA). semanticscholar.orgacs.org This hydrolysis can also be achieved in a laboratory setting. For instance, 4-MAA can be obtained with a 60% yield through the basic hydrolysis of Metamizole sodium, demonstrating a key chemical property of the parent compound. semanticscholar.org

Synthesis and Characterization of this compound Derivatives and Analogs

The Metamizole scaffold has been used as a starting point for the synthesis of various derivatives and analogs, primarily its known metabolites and novel adducts, to study their biological properties.

Metabolites of Metamizole: The main metabolites of Metamizole, which are crucial for its biological activity, have been synthesized for research purposes. Following the initial hydrolysis to 4-MAA, further metabolism in the liver yields 4-aminoantipyrine (4-AA) and 4-formylamino-antipyrine (4-FAA). The 4-AA metabolite can then undergo an acylation reaction to produce 4-acetylaminoantipyrine (4-AAA). semanticscholar.org Synthetic strategies for these metabolites often start from the commercially available 4-aminoantipyrine, from which 4-acetylaminoantipyrine and 4-formylamino-antipyrine can be synthesized in 60% to 70% yields. semanticscholar.org

| Derivative/Analog | Starting Material(s) | Key Reaction Type | Reported Yield | Reference |

| 4-Methylaminoantipyrine (4-MAA) | Metamizole Sodium | Basic Hydrolysis | 60% | semanticscholar.org |

| 4-Acetylaminoantipyrine (4-AAA) | 4-Aminoantipyrine | Acylation | 60-70% | semanticscholar.org |

| 4-Formylamino-antipyrine (4-FAA) | 4-Aminoantipyrine | Formylation | 60-70% | semanticscholar.org |

| Metamorphine | Morphine, Metamizole | Mannich Condensation | Not specified | acs.orgresearchgate.net |

| 1,2,3-Triketone 2-(antipyrin-4-yl)hydrazones | 1,3-Diketones, 2-(antipyrin-4-yl)diazonium chloride | Azo-coupling | Not specified | researchgate.net |

| Pyrazole (B372694) Derivatives | Fluoroalkyl-containing hetarylhydrazone, Hydrazines | Cyclocondensation | Not specified | researchgate.net |

| Metal Complexes [ML₂] (M=Co, Ni, Cu) | Metamizole (Analgin), Metal(II) salts | Coordination | Not specified | researchgate.net |

Novel Adducts and Analogs: Researchers have also explored creating novel molecules by combining the Metamizole structure with other pharmacologically active agents.

Metamorphine : A notable example is the synthesis of "metamorphine," a morphine-metamizole adduct. acs.orgresearchgate.net This compound was discovered as a byproduct of the interaction between morphine and Metamizole in patient-controlled analgesia (PCA) pumps. researchgate.net Its synthesis was successfully replicated in the lab using a Mannich condensation, where the Metamizole metabolite 4-MAA and formaldehyde (B43269) form an iminium ion that facilitates an electrophilic substitution on the morphine backbone. acs.orgresearchgate.net

Hydrazone and Pyrazole Derivatives : Other structural analogs include 1,2,3-triketone 2-(antipyrin-4-yl)hydrazones, synthesized through azo-coupling reactions. researchgate.net These hydrazones can then undergo cyclocondensation with hydrazines to yield pyrazole derivatives, further modifying the core structure. researchgate.net

Metal Complexes : Metamizole (referred to as analgin) can act as a mono-negatively tridentate ligand, coordinating with metal ions. researchgate.net Complexes with Cobalt (II), Nickel (II), and Copper (II) have been synthesized and characterized. In these complexes, Metamizole binds to the metal ion via the pyrazolone (B3327878) oxygen, a sulfonate oxygen, and the tertiary amino group. researchgate.net

Structure-Activity Relationship (SAR) Studies for this compound Scaffolds and Derivatives

SAR studies are essential for understanding how the chemical structure of Metamizole and its derivatives influences their biological activity. rroij.com

Core Structure and Metabolites: The foundational SAR finding for Metamizole is that it functions as a prodrug. semanticscholar.orgnih.gov The parent molecule is hydrolyzed to the pharmacologically active metabolites 4-MAA and 4-AA. tandfonline.comnih.gov These primary metabolites are believed to be responsible for the therapeutic effects, but they act through different mechanisms. The anti-hyperalgesic effect of 4-MAA is suggested to be mediated by the activation of guanosine (B1672433) 3',5'-cyclic monophosphate (cGMP) and the opening of ATP-sensitive potassium channels. In contrast, the effects of 4-AA are associated with the activation of the cannabinoid receptor type 1 (CB1). nih.gov This demonstrates that subtle modifications to the amino group at the C-4 position (methylated vs. non-methylated) lead to different biological pathways.

Derivatives and Analogs: SAR studies on synthesized derivatives provide further insights into the functional importance of different parts of the molecule.

Analgesic vs. Antipyretic Activity : Studies on pyrazole derivatives of the antipyrine scaffold revealed a separation of effects. 1,2,3-triketone 2-(antipyrin-4-yl)hydrazones and an N-(2-hydroxyethyl)-substituted pyrazole derivative showed analgesic activity comparable to Metamizole but lacked antipyretic properties. Conversely, an N-phenyl-substituted pyrazole derivative had no analgesic effects but did produce an antipyretic effect. researchgate.net This indicates that substitutions on the pyrazole ring system can selectively modulate these two therapeutic actions.

Opioid Receptor Activity : The formation of metamorphine drastically alters the pharmacological profile. By attaching the phenazone moiety of Metamizole's metabolite to the morphine backbone, the resulting adduct binds strongly to the μ-opioid receptor (Ki = 3.0 nM) and acts as an activator of both G-protein and β-arrestin pathways. researchgate.net This is a significant shift from Metamizole's primary mechanism, which is not related to opioid receptors.

Antibacterial Activity : The coordination of Metamizole to metal ions introduces a new type of biological activity. SAR studies of these metal complexes suggested that the type of metal ion is crucial for antibacterial efficacy. The Ni(II) and Cu(II) complexes showed a significant increase in antibacterial activity against Staphylococcus aureus and Escherichia coli compared to the Co(II) complex. researchgate.net

| Compound/Class | Structural Modification | Key SAR Finding | Reference |

| Metamizole | Prodrug | Hydrolyzes to active metabolites 4-MAA and 4-AA. | nih.gov |

| 4-MAA vs. 4-AA | N-demethylation at C-4 position | Different mechanisms of action (cGMP vs. CB1 receptor). | nih.gov |

| Hydrazone/Pyrazole Derivatives | Modification of C-4 side chain | Separation of analgesic and antipyretic activities based on N-substituents. | researchgate.net |

| Metamorphine | Adduct formation with morphine | Gains strong μ-opioid receptor agonist activity. | researchgate.net |

| Metal Complexes | Coordination with Co(II), Ni(II), Cu(II) | Introduces antibacterial activity, with potency dependent on the metal ion (Ni, Cu > Co). | researchgate.net |

Computational and Theoretical Approaches in Metamizil Research

Molecular Docking and Ligand-Protein Interaction Studies of Metamizil and its Metabolites

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein or other biological macromolecule. This method helps in understanding the potential binding modes, affinities, and key interactions between a molecule and its target. For this compound and its metabolites, molecular docking studies have been employed to investigate their interactions with various proteins.

This compound is considered a prodrug, rapidly hydrolyzed in the gastrointestinal tract to its main active metabolite, 4-methyl-amino-antipyrine (MAA). mims.comgeneesmiddeleninformatiebank.nl MAA is further metabolized to 4-aminoantipyrine (B1666024) (AA), 4-formylaminoantipyrine (B29614) (FAA), and 4-acetylaminoantipyrine (AAA). mims.comgeneesmiddeleninformatiebank.nl These metabolites are believed to be responsible for the pharmacological effects of this compound. wikipedia.org

Computational analysis, including docking simulations, has been used to study the interaction of this compound metabolites, particularly 4-aminoantipyrine (AA), with biological targets such as the cannabinoid receptor 1 (CB1). researchgate.netviamedica.pl These studies aim to elucidate the molecular basis of the analgesic effects, which are thought to involve the activation of the endocannabinoid and opioidergic systems. wikipedia.orgviamedica.pl Docking analysis of AA with CB1 receptors has revealed key residues involved in the interaction, suggesting a potential mechanism for its action. researchgate.net Specific interactions, such as hydrogen bonds and hydrophobic contacts, between the metabolite and residues within the binding site are analyzed to understand the nature and strength of the interaction. researchgate.net

Molecular docking studies are valuable for predicting the binding affinity and potential inhibitory or activating effects of ligands on target proteins. researchgate.net While direct docking studies on the parent this compound molecule might be limited due to its rapid conversion, the focus on its active metabolites like MAA and AA in docking simulations is crucial for understanding their molecular pharmacology.

Molecular Dynamics (MD) Simulations of this compound and its Interactions

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. This provides a dynamic view of the interactions between a ligand and a protein, allowing for the study of conformational changes, binding stability, and the influence of the surrounding environment. MD simulations complement molecular docking by providing insights into the flexibility of the binding site and the stability of the ligand-protein complex over time. frontiersin.orgmdpi.com

While specific detailed MD simulation studies solely focused on this compound or its metabolites interacting with their primary targets are not extensively detailed in the provided search results, MD simulations are a standard tool in computational drug research to analyze the dynamic behavior and stability of protein-ligand complexes identified through docking. frontiersin.orgmdpi.comrsc.org For instance, studies on other compounds have utilized MD simulations to examine the conformational changes and dynamic behavior at the atomistic level, assess binding stability, and analyze the contributions of key amino acid residues to binding energy. frontiersin.orgmdpi.comrsc.org

Applying MD simulations to this compound metabolites bound to their targets, such as cyclooxygenase (COX) enzymes or cannabinoid receptors, would provide a more comprehensive understanding of the binding process and the stability of the resulting complexes under simulated physiological conditions. wikipedia.orgviamedica.pl Such simulations can reveal the flexibility of the binding pocket, the persistence of key interactions observed in docking, and potential alternative binding poses or pathways.

Theoretical Studies on Thermodynamic Properties of this compound Formulations

Theoretical studies on the thermodynamic properties of drug formulations are essential for understanding their stability, solubility, and behavior in different environments. For this compound, particularly in its solid forms like metamizol monohydrate, theoretical approaches have been used to study its solubility and thermodynamic properties in various solvents. researchgate.netresearchgate.netacs.orgcip.com.cn

Research has focused on determining the solubility of metamizol monohydrate in pure and binary solvent systems across different temperatures. researchgate.netresearchgate.netcip.com.cn Theoretical models, such as the modified Apelblat equation, the Combined Nearly Ideal Binary-Solvent/Redlich-Kister (CNIBS/R-K) model, the Hybrid model, and the NRTL model, have been employed to correlate and predict the solubility data. researchgate.netresearchgate.net These models help in understanding the temperature dependence of solubility and the effects of solvent composition on the dissolution process. researchgate.netresearchgate.net

Furthermore, thermodynamic properties of the dissolution process, including Gibbs energy change, enthalpy, and entropy, have been obtained using equations like the Van't Hoff equation based on experimental solubility data. researchgate.net These thermodynamic parameters provide insights into the driving forces behind the dissolution process and can be used to assess aspects relevant to crystallization and formulation development. researchgate.net

These theoretical studies contribute to the understanding of the physical chemistry of this compound in solution, which is vital for developing stable and effective pharmaceutical formulations. acs.org

Compound Names and PubChem CIDs

Preclinical Research Models and Methodologies for Mechanistic Studies of Metamizil

In Vitro Cellular Models for Pathway Elucidation of Metamizil

In vitro models are fundamental for dissecting the specific cellular and molecular pathways affected by this compound and its metabolites. These controlled environments allow for detailed investigation into enzyme interactions, cellular responses, and metabolic processes.

Enzyme assays are crucial for determining the direct interaction of this compound with specific molecular targets. Studies have focused primarily on its effects on cyclooxygenase (COX) enzymes, which are central to its analgesic and anti-inflammatory properties, and on other enzymes like glucose-6-phosphate dehydrogenase (G6PD).

Cyclooxygenase (COX) Inhibition: this compound's ability to inhibit COX-1 and COX-2 has been evaluated using various sources, including purified enzymes and intact cells. Research shows that the inhibitory profile of this compound can differ significantly between these systems. In assays using purified enzymes, this compound inhibited both COX-1 and COX-2 with a similar potency, showing an IC50 of approximately 150 µg/ml. nih.gov However, in intact cell systems, this compound demonstrates a preferential inhibition of COX-2. nih.gov For instance, the IC50 values for COX-2 in lipopolysaccharide-activated murine macrophages and human leukocytes were 12 µg/ml and 21 µg/ml, respectively. nih.gov In contrast, the IC50 values for COX-1 in intact bovine aortic endothelial cells and human platelets were significantly higher, at 1730 µg/ml and 486 µg/ml, respectively. nih.gov This suggests that COX-2 inhibition is a key component of this compound's pharmacological effects in a physiological context. nih.gov

Glucose-6-Phosphate Dehydrogenase (G6PD) Inhibition: this compound has also been shown to inhibit the enzyme G6PD. In vitro studies using G6PD purified from human erythrocytes demonstrated that this compound has a significant inhibitory effect. nih.gov The inhibition was determined to be uncompetitive, with a reported IC50 value of 17 mM and a Ki value of 6.35 x 10⁻³ M. nih.govresearchgate.net

| Enzyme | Assay System | Finding | Reference |

|---|---|---|---|

| Cyclooxygenase-1 (COX-1) | Purified Enzyme | IC50: ~150 µg/ml | nih.gov |

| Cyclooxygenase-2 (COX-2) | Purified Enzyme | IC50: ~150 µg/ml | nih.gov |

| Cyclooxygenase-1 (COX-1) | Intact Bovine Aortic Endothelial Cells | IC50: 1730 +/- 150 µg/ml | nih.gov |

| Cyclooxygenase-1 (COX-1) | Intact Human Platelets | IC50: 486 +/- 56 µg/ml | nih.gov |

| Cyclooxygenase-2 (COX-2) | Intact Murine Macrophages (LPS-activated) | IC50: 12 +/- 1.8 µg/ml | nih.gov |

| Cyclooxygenase-2 (COX-2) | Intact Human Leukocytes (LPS-activated) | IC50: 21 +/- 2.9 µg/ml | nih.gov |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | Purified Human Erythrocyte Enzyme | IC50: 17 mM (Uncompetitive Inhibition) | nih.govresearchgate.net |

Cell lines provide a renewable and consistent model system to explore the effects of this compound on specific cell types, including those involved in immunity, neurotransmission, and cancer.

Immune Cells: Studies on immune cells have investigated this compound's potential role in adverse effects like agranulocytosis and its immunomodulatory properties. In a human monocytic cell line, this compound was shown to have an inhibitory effect on monocyte activation and chemokine production. nih.gov Research using hematopoietic progenitor cells from healthy donors found that this compound negatively affects cell proliferation, starting at a concentration of 10 µM, and reduces the number of cell colonies, with granulocyte-macrophage colonies being particularly affected. nih.gov In the HL60 promyelocytic leukemia cell line, this compound and its active metabolite, 4-methylaminoantipyrine (MAA), did not alter granulocytic differentiation at pharmacological concentrations (75 µM). researchgate.net However, at concentrations above 100 µM, it induced apoptosis in about 30% of the promyelocytes. researchgate.net

Neuronal Cells: In the context of neurobiology, this compound has been shown to have neuroprotective effects. In primary cerebrocortical neurons exposed to oxygen/glucose deprivation, a model for ischemic injury, this compound inhibited neuronal cell death. nih.gov It was found to prevent the release of mitochondrial apoptogenic factors, thereby attenuating the activation of caspase-9 and caspase-3. nih.gov

Cancer Cells: this compound's effects on cancer cells have been explored in various cell lines, revealing antiproliferative and pro-apoptotic properties.

HeLa, HT-29, and MCF-7 Cells: this compound induced a significant decrease in the viability and proliferation of human cervical cancer (HeLa), colorectal adenocarcinoma (HT-29), and breast adenocarcinoma (MCF-7) cells at concentrations higher than 25 µg/mL. tandfonline.comtandfonline.com The most pronounced effect was observed at 48 hours of treatment, and the MCF-7 cells were found to be the most sensitive. tandfonline.com this compound also suppressed the migration of these three tumor cell lines. tandfonline.com

SW 480 and HT-29 Cells: In colon carcinoma cell lines SW 480 and HT 29, this compound, alone or in combination with acetaminophen, increased apoptosis. iiarjournals.org

K562 Cells: In the K562 chronic myeloid leukemia cell line, this compound limited cell proliferation at a 10 µM concentration and promoted apoptosis at concentrations of 50 µM and above. nih.gov This was associated with increased caspase-3 concentrations, increased Bax mRNA expression, and decreased Bcl-2 mRNA expression. nih.gov

A549 Cells: this compound inhibited the proliferation of A549 lung cancer cells in a dose-dependent manner. iiarjournals.org

| Cell Line | Cell Type | Key Finding | Reference |

|---|---|---|---|

| Human Monocytic Cell Line | Immune (Monocyte) | Inhibited monocyte activation and chemokine production. | nih.gov |

| Hematopoietic Progenitor Cells | Immune (Stem/Progenitor) | Negatively affected proliferation starting at 10 µM; reduced colony formation. | nih.gov |

| HL60 | Immune (Promyelocyte) | Induced apoptosis at concentrations >100 µM. | researchgate.net |

| Primary Cerebrocortical Neurons | Neuronal | Inhibited neuronal cell death by blocking mitochondrial apoptotic pathways. | nih.gov |

| HeLa, HT-29, MCF-7 | Cancer (Cervical, Colon, Breast) | Decreased viability and suppressed migration at concentrations >25 µg/mL. | tandfonline.comtandfonline.com |

| SW 480, HT-29 | Cancer (Colon) | Increased apoptosis. | iiarjournals.org |

| K562 | Cancer (Leukemia) | Limited proliferation (10 µM) and promoted apoptosis (≥50 µM). | nih.gov |

To investigate the enzymatic processes involved in this compound's biotransformation, researchers use subcellular fractions, such as liver microsomes, which are rich in cytochrome P450 (CYP) enzymes. This compound itself is a prodrug that is non-enzymatically hydrolyzed to its primary active metabolite, 4-methylaminoantipyrine (4-MAA). researchgate.netresearchgate.net Subsequent metabolism of 4-MAA is mediated by CYP enzymes.

Studies using human liver microsomes and supersomes (microsomes from insect cells expressing a single human CYP enzyme) have been instrumental in identifying the specific CYPs responsible for metabolizing 4-MAA. The N-demethylation of 4-MAA to 4-aminoantipyrine (B1666024) (4-AA) and its oxidation to 4-formylaminoantipyrine (B29614) (4-FAA) are key metabolic steps. nih.gov

Research has shown that CYP1A2 is the most important enzyme for the conversion of 4-MAA to both 4-AA and 4-FAA. nih.gov Other enzymes, including CYP2C19 and CYP2D6, also contribute to the N-demethylation of 4-MAA. nih.govmedjpps.com One study highlighted CYP2C19 as having a particularly important role in this N-demethylation reaction, showing strong inhibition by specific CYP2C19 inhibitors like fluvoxamine (B1237835) and omeprazole. medjpps.com

In Vivo Animal Models for Mechanistic Investigations of this compound

In vivo animal models are indispensable for studying the integrated physiological and neurobiological effects of this compound in a whole organism, providing insights that cannot be obtained from in vitro studies alone.

Rodent models, particularly mice and rats, are widely used to investigate the analgesic and neuroprotective mechanisms of this compound. These models allow for the study of complex pain pathways and the effects of the drug on the central and peripheral nervous systems.

In rat models of neuropathic pain, repeated administration of this compound has been shown to reduce symptoms like tactile and thermal hypersensitivity. nih.gov Mechanistic studies revealed that this effect is associated with a reduction in the expression of pronociceptive interleukins (IL-1β, IL-6, IL-18) and chemokines (CCL2, CCL4, CCL7) in the dorsal root ganglia (DRG). nih.gov Similarly, in a mouse model of neuropathic pain, this compound was found to suppress the activation of spinal microglia, consequently reducing levels of pronociceptive cytokines like IL-1β. nih.gov

In a mouse model of cerebral ischemia, intracerebroventricular injections of this compound were shown to reduce microglial activation and the upregulation of IL-1β, demonstrating a neuroprotective effect. nih.govnih.gov Histopathological studies in rats have also investigated the potential for local nerve toxicity, finding that intramuscular this compound sodium could lead to injury in the sciatic nerve. nih.gov

Beyond rodents, other animal models have been used to explore specific pharmacological properties of this compound.

Guinea Pig Smooth Muscle: The spasmolytic (smooth muscle relaxing) effect of this compound has been demonstrated using isolated tracheal smooth muscle from guinea pigs. scispace.com These studies indicated that the spasmolytic action is associated with the inhibition of intracellular calcium release resulting from reduced synthesis of inositol (B14025) phosphate (B84403). scispace.com

Calf Metabolism: Studies in calves have been conducted to understand the pharmacokinetics of this compound's metabolites. Following intravenous administration in calves undergoing surgery, this compound is rapidly transformed into its active metabolites, 4-MAA and 4-AA. nih.govplos.org The pharmacokinetic profile of 4-MAA was characterized by a fast distribution and a slow elimination half-life (t½β = 9.49 hours). nih.gov The metabolite 4-AA showed more complex, biphasic peak concentration behavior in most calves, suggesting rapid distribution and subsequent redistribution. nih.govplos.org These metabolic data support the duration of the analgesic action observed in this species. plos.org

Advanced Analytical Techniques in this compound Metabolomics Research

The study of Metamizole's metabolic fate requires sophisticated and robust analytical methodologies capable of accurately identifying and quantifying its various metabolites in complex biological matrices. Modern analytical techniques, particularly those combining chromatographic separation with mass spectrometric detection, have proven indispensable in advancing the understanding of Metamizole (B1201355) metabolomics. sysrevpharm.orgsysrevpharm.orgbohrium.com These methods offer the high sensitivity and specificity needed to elucidate the pharmacokinetic profiles of the parent drug and its biotransformation products.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in this compound Studies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a cornerstone analytical tool for the detailed investigation of drug metabolites, owing to its exceptional sensitivity and selectivity. technologynetworks.com In Metamizole research, LC-MS/MS is extensively used for the simultaneous quantification of its four main metabolites: 4-methylaminoantipyrine (MAA), 4-aminoantipyrine (AA), 4-acetylaminoantipyrine (AAA), and 4-formylaminoantipyrine (FAA). nih.govsielc.com

Developed LC-MS/MS methods are characterized by their high performance, allowing for the accurate measurement of these metabolites in various biological samples, including human plasma. nih.govtandfonline.com These assays are typically validated to meet stringent criteria, ensuring linearity, accuracy, precision, and stability. nih.govtandfonline.com For instance, a validated method for human plasma demonstrated excellent linearity (R > 0.996), accuracy (93.1–106.0%), and precision (≤12.7%), with mean recovery rates exceeding 91.8% for all analytes. nih.govtandfonline.com Such methods are sensitive enough to require only small sample volumes, making them particularly suitable for specialized research applications. nih.govtandfonline.com

Methodologies often involve a sample preparation step, such as protein deproteinization for plasma samples or extraction with an acetonitrile (B52724) and sodium acetate (B1210297) buffer for tissue samples, followed by chromatographic separation. nih.govnih.gov Separation is commonly achieved on a C8 or C18 reverse-phase column. nih.govmdpi.com Detection is performed using a triple-quadrupole mass spectrometer, often in the positive electrospray ionization (ESI) mode and employing multiple reaction monitoring (MRM) for precise quantification. mdpi.comresearchgate.net

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Metamizole Metabolite Analysis in Human Plasma

| Parameter | Value | Reference |

|---|---|---|

| Linearity (Correlation Coefficient, R) | > 0.996 | nih.govtandfonline.com |

| Accuracy | 93.1–106.0% | nih.govtandfonline.com |

| Precision (Coefficient of Variation) | ≤ 12.7% | nih.govtandfonline.com |

| Mean Recovery | > 91.8% | nih.govtandfonline.com |

| Ion Suppression | < 13.1% | nih.govtandfonline.com |

High-Performance Liquid Chromatography (HPLC) in this compound Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is a robust and widely utilized technique for the analysis of Metamizole and its metabolites. nih.gov Typically coupled with a diode-array detector (DAD) or ultraviolet (UV) detector, HPLC methods have been developed for the simultaneous determination of the four primary metabolites in biological fluids like rat plasma. nih.govresearchgate.net These methods are valued for their reliability and have been successfully applied to pharmacokinetic studies. nih.govsielc.com

A significant challenge in the analysis of Metamizole is its chemical instability; the compound is susceptible to hydrolysis, particularly in the presence of water and oxygen. setiabudi.ac.idaloha.academy This degradation can complicate sample preparation and analysis. setiabudi.ac.id To address this, methodologies have been developed that incorporate stabilizing agents, such as sodium sulfite, into the sample solvent and mobile phase to inhibit the hydrolysis of Metamizole during the analytical process. setiabudi.ac.idaloha.academy

HPLC methods for Metamizole metabolites are thoroughly validated to ensure high performance. nih.gov For example, one method demonstrated linearity for all four metabolites within a range of 1-100 μg/ml (r² ≥ 0.99), with intra-day and inter-day coefficients of variation ranging from 1.3% to 8.4%. nih.gov The accuracy of these assays is also high, with relative errors typically below 9.6%. nih.govresearchgate.net Furthermore, research has highlighted that Metamizole metabolites can interfere with the HPLC analysis of other compounds, such as plasma catecholamines, which necessitates careful consideration during method development in clinical chemistry settings. researchgate.netoup.comnih.gov

Table 2: Summary of Validated HPLC Methods for Metamizole and Metabolite Analysis

| Analytes | Chromatographic Column | Detection Wavelength | Key Validation Findings | Reference |

|---|---|---|---|---|

| MAA, AA, AAA, FAA | Reverse-Phase | Diode-Array Detection | Linear Range: 1-100 μg/ml; Inter-day CV: 1.5-8.4%; Inter-day Accuracy: 0.9-7.5% RE | nih.govresearchgate.net |

| Metamizole, Thiamine, Pyridoxine | RP C8(2) (150x4.6 mm, 5 µm) | 275 nm | Accuracy (% Recovery): Metamizole 100.26%; Precision (RSD): 2.09% | setiabudi.ac.idaloha.academy |

| Metamizole Sodium Related Substances | Xtimate C18 (250 mm×4.6 mm, 5 μm) | 254 nm | Method is specific for separating Metamizole from known and unknown impurities. | bvsalud.org |

CV: Coefficient of Variation; RE: Relative Error; RSD: Relative Standard Deviation

Mechanistic Drug Interactions Involving Metamizil

Molecular Basis of Pharmacodynamic Synergism with Metamizole (B1201355)

Metamizole's analgesic effects are thought to stem from a dual mechanism that includes both the inhibition of cyclooxygenase (COX) enzymes and the modulation of the endocannabinoid and opioidergic systems. viamedica.plnih.gov This complex pharmacology provides a basis for its synergistic interactions with other analgesics like opioids and paracetamol.

With Opioids:

The synergistic antinociceptive effect between metamizole and opioids, such as morphine, is well-documented. nih.govresearchgate.net While the precise molecular mechanisms are not fully elucidated, evidence suggests that metamizole's action on the endogenous opioid system plays a significant role. nih.gov Metamizole is believed to stimulate the release of endogenous opioids without directly binding to opioid receptors (μ, κ, δ). researchgate.net This indirect activation of the opioidergic system can potentiate the analgesic effects of exogenously administered opioids. akdeniz.edu.tr

Studies have shown that the co-administration of metamizole and morphine results in a greater analgesic effect than either drug alone, and this potentiation is not explained by pharmacokinetic interactions. nih.govresearchgate.net For instance, research in arthritic rats demonstrated that while metamizole did not alter the pharmacokinetics of morphine, their combined administration led to a significant potentiation of their individual antinociceptive effects. nih.gov Furthermore, this combination has been shown to attenuate the development of tolerance to the analgesic effects of morphine during chronic treatment. nih.govresearchgate.net One proposed mechanism for this synergy involves the peripheral activation of the arginine-nitric oxide-cyclic guanosine (B1672433) monophosphate (cGMP) pathway. akdeniz.edu.tr

Some studies also suggest a central mechanism of action, where metamizole microinjected into the periaqueductal grey (PAG) matter of the brain activates pain-modulating systems, an effect that involves the endogenous opioidergic system. researchgate.netnih.gov Repeated administration of metamizole in this brain region has been shown to induce tolerance not only to its own analgesic effect but also to that of morphine, further supporting the link between metamizole's action and the opioid system. nih.gov

With Paracetamol:

The interaction between metamizole and paracetamol is more complex and subject to ongoing debate. Both are non-opioid analgesics with distinct but partially overlapping mechanisms of action. viamedica.plresearchgate.net Metamizole's analgesic effect is attributed to its inhibition of COX-1 and COX-2 and its influence on the opioidergic and cannabinoid systems. viamedica.pl Paracetamol is thought to act primarily as a preferential inhibitor of COX-2, with additional effects involving the activation of cannabinoid CB1 receptors and serotonin (B10506) 5-HT3 receptors. viamedica.plresearchgate.net

Given their different molecular targets, a combination of metamizole and paracetamol could theoretically produce additive or synergistic analgesic effects. nih.govkuleuven.be The rationale is that by targeting multiple pain pathways simultaneously, a greater analgesic response could be achieved. akdeniz.edu.tr However, clinical evidence for a synergistic effect is not consistently strong. One study on postoperative pain after ambulatory shoulder surgery found that the triple combination of metamizole, paracetamol, and ibuprofen (B1674241) was not superior to the combination of paracetamol and ibuprofen alone, suggesting a lack of additive or synergistic effect in that clinical context. nih.gov

The potential for pharmacodynamic synergism is based on the distinct mechanisms of these drugs:

| Drug | Primary Mechanism of Action |

| Metamizole | Inhibition of COX-1 and COX-2; modulation of opioidergic and cannabinoid systems. viamedica.pl |

| Paracetamol | Preferential inhibition of COX-2; activation of cannabinoid CB1 receptors and serotonin 5-HT3 receptors. viamedica.plresearchgate.net |

| Opioids (e.g., Morphine) | Agonism at opioid receptors (μ, δ, κ). |

Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions involving Metamizole

Metamizole and its active metabolites can significantly influence the activity of cytochrome P450 (CYP) enzymes, the primary system for drug metabolism in the liver. This can lead to clinically relevant drug-drug interactions by altering the plasma concentrations and, consequently, the efficacy and toxicity of co-administered medications.

Metamizole has been identified as an inducer of several CYP enzymes. The primary active metabolite of metamizole, 4-methylaminoantipyrine (4-MAA), is further metabolized by CYP enzymes, and metamizole itself can induce the expression of these enzymes. nih.gov

Induction of CYP Enzymes:

Studies have demonstrated that metamizole is a moderate to strong inducer of CYP2B6 and CYP3A4, and a weak inducer of CYP2C19. nih.gov This induction can lead to a decreased plasma concentration of drugs that are substrates for these enzymes.

| CYP Isozyme | Effect of Metamizole | Clinical Implication | Example Substrate Drugs |

| CYP2B6 | Moderate to strong induction | Decreased plasma concentration and potential loss of efficacy of substrate drugs. | Bupropion, Efavirenz |

| CYP3A4 | Moderate to strong induction | Decreased plasma concentration and potential loss of efficacy of substrate drugs. | Sertraline (B1200038), Tacrolimus, Cyclosporine |

| CYP2C19 | Weak induction | Potential for decreased plasma concentration of substrate drugs, though the effect may be less pronounced. | Omeprazole, Clopidogrel |

A notable interaction is with sertraline, an antidepressant metabolized by CYP2B6. Co-administration with metamizole can lead to significantly lower sertraline concentrations, potentially resulting in treatment failure. viamedica.pl Similarly, the effectiveness of bupropion, another CYP2B6 substrate, can be compromised.

Inhibition of CYP Enzymes:

In addition to its inducing effects, metamizole can also act as a moderate inhibitor of CYP1A2. nih.gov This can lead to increased plasma concentrations of drugs metabolized by this enzyme, potentially increasing the risk of toxicity.

| CYP Isozyme | Effect of Metamizole | Clinical Implication | Example Substrate Drugs |

| CYP1A2 | Moderate inhibition | Increased plasma concentration and potential for increased toxicity of substrate drugs. | Caffeine, Theophylline, Clozapine |

The dual role of metamizole as both an inducer and an inhibitor of different CYP isozymes highlights the complexity of its drug interaction profile and necessitates careful consideration when co-administered with other medications.

Receptor-Level Competitive Interactions of Metamizole

The primary active metabolite of metamizole, 4-methylaminoantipyrine (4-MAA), is known to interact with κ-opioid receptors. mdpi.com Studies have indicated that the anti-hyperalgesic effect of 4-MAA is dependent on the activation of these receptors, suggesting a functional similarity to morphine-like drugs at this receptor subtype. mdpi.com

Additionally, metamizole's analgesic effects may involve interactions with the cannabinoid system. It has been proposed that metamizole acts as an agonist at type 1 cannabinoid (CB1) receptors. mdpi.comefsm.online This interaction is thought to reduce GABAergic transmission in the periaqueductal grey matter, leading to disinhibition of glutamatergic neurons and activation of descending pain inhibitory pathways, ultimately resulting in antinociception. mdpi.com

While the interactions with κ-opioid and CB1 receptors are part of its primary analgesic mechanism, there is also evidence of competitive interactions with other receptors. For example, a competitive pharmacodynamic interaction has been described between metamizole and acetylsalicylic acid (aspirin) at the level of COX-1. nih.gov Metamizole can hinder the binding of acetylsalicylic acid to COX-1, potentially diminishing the antiplatelet effect of aspirin (B1665792). This interaction is dose-dependent and can reportedly be mitigated by administering acetylsalicylic acid at least 30 minutes before metamizole. nih.gov

Future Directions and Research Gaps in Metamizil Academic Studies

Unresolved Mechanistic Aspects of Metamizil's Actions

The mechanism of action for this compound is not fully understood and is recognized as being complex. efsm.onlinemdpi.comnih.gov It is a prodrug that is rapidly hydrolyzed into its main active metabolite, 4-methyl-amino-antipyrine (MAA), which is further metabolized to other active compounds like 4-amino-antipyrine (AA). drugbank.comnih.gov The analgesic, antipyretic, and spasmolytic properties of this compound are attributed to these metabolites, which engage with several distinct biological targets. efsm.onlinenih.gov

Key areas where the mechanism remains unclear include:

Endocannabinoid System Involvement: A significant body of evidence points to the involvement of the endogenous cannabinoid system. efsm.online The active metabolite AA is associated with the activation of cannabinoid receptor type 1 (CB1), which contributes to the descending pain inhibitory pathway. efsm.onlinedrugbank.com Furthermore, two novel metabolites, the arachidonoyl amides of MAA and AA, have been identified and shown to bind to cannabinoid receptors (CB1 and CB2), suggesting the endocannabinoid system plays a crucial role in this compound's analgesic effects. nih.govwikipedia.orgnih.gov Studies have shown that the antinociceptive effect of this compound can be reduced by a CB1 receptor antagonist in the periaqueductal grey matter (PAG) and rostral ventromedial medulla (RVM), key areas of the brain for pain modulation. scilit.comresearchgate.net

Potassium Channel Modulation: this compound and its metabolites may also exert effects through the opening of potassium channels. The anti-hyperalgesic effect of MAA has been linked to ATP-sensitive potassium (KATP) channel opening. drugbank.com Research suggests that this compound can induce relaxation in vascular smooth muscle by acting as a KATP channel opener. nih.govresearchgate.net Other studies indicate that its peripheral antinociceptive action may involve the opening of large- and small-conductance Ca2+-activated K+ channels, but not ATP-sensitive K+ channels. nih.gov This discrepancy highlights a need for further investigation into the specific types of potassium channels involved and their tissue-specific roles.

Opioidergic System Interaction: There is also evidence suggesting that this compound's actions involve the endogenous opioid system. mdpi.compatsnap.com It may increase the levels of natural pain-relieving peptides like beta-endorphins, amplifying its analgesic effect. patsnap.com

| Proposed Mechanism | Key Metabolites/Molecules Involved | Primary Unresolved Question | Supporting Evidence Index |

|---|---|---|---|

| COX Inhibition | 4-MAA, 4-AA | What is the precise role and clinical significance of COX-3 inhibition versus weak COX-1/COX-2 inhibition? | efsm.onlinenbinno.compatsnap.comwikipedia.org |

| Endocannabinoid System Activation | AA, Arachidonoyl-4-MAA, Arachidonoyl-4-AA | To what extent do the arachidonoyl amide metabolites contribute to the overall analgesic effect in humans? | efsm.onlinedrugbank.comnih.govwikipedia.orgscilit.comresearchgate.net |

| Potassium Channel Opening | 4-MAA | Which specific potassium channel subtypes (e.g., KATP, Ca2+-activated) are the primary targets in different tissues? | drugbank.comnih.govresearchgate.netnih.gov |

| Opioidergic System Modulation | This compound, Beta-endorphins | What is the direct mechanism by which this compound influences the release of endogenous opioids? | mdpi.compatsnap.com |

Novel Therapeutic Target Identification from this compound's Actions

The multifaceted mechanism of this compound suggests its potential utility beyond its current primary indications. Research is beginning to uncover novel therapeutic applications based on its unique pharmacological profile.